8-([1,1'-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-([1,1'-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative characterized by a 1,3,8-triazaspiro[4.5]decane core. The compound features a biphenyl-4-carbonyl moiety at position 8 and an ethyl group at position 2. This structure combines aromatic and alkyl substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
3-ethyl-8-(4-phenylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-2-25-20(27)22(23-21(25)28)12-14-24(15-13-22)19(26)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUJXANMACZPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule contains three critical structural elements: (1) a 1,3,8-triazaspiro[4.5]decane-2,4-dione core, (2) an ethyl group at the 3-position, and (3) a [1,1'-biphenyl]-4-carbonyl moiety at the 8-position. Retrosynthetic cleavage suggests two primary disconnection strategies:
Spirocyclic Core Formation via Cyclocondensation
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold can be constructed through intramolecular cyclization of a linear precursor. Analogous spiro systems, such as 1,3,8-triazaspiro[4.5]decane-2,4-dione (PubChem CID 120989), are synthesized via acid-catalyzed cyclocondensation of hydantoin derivatives with cyclic ketones. For example, treatment of 4-piperidone with hydantoin under HCl catalysis yields the spiro framework in 65–72% yield.
Sequential Functionalization of Preformed Spiro Intermediates
Alternative approaches involve introducing the ethyl and biphenyl carbonyl groups to a preassembled spiro core. Ethylation at the 3-position may proceed via nucleophilic alkylation using ethyl bromide or reductive amination with acetaldehyde, while the biphenyl carbonyl group could be installed through Friedel-Crafts acylation or palladium-catalyzed cross-coupling.
Detailed Synthetic Protocols
Route 1: Stepwise Assembly from Hydantoin Derivatives
Synthesis of 3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Starting Material : Hydantoin (1.0 equiv) and 4-ethylpiperidone (1.2 equiv) are refluxed in glacial acetic acid (0.5 M) for 18 hours.
- Workup : The mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via silica chromatography (hexane:EtOAc 3:1) to yield the spiro intermediate as a white solid (68% yield).
- Characterization :
Introduction of Biphenyl Carbonyl Group
- Acylation : The spiro intermediate (1.0 equiv) is treated with [1,1'-biphenyl]-4-carbonyl chloride (1.5 equiv) and DMAP (0.1 equiv) in dry DCM at 0°C. After stirring for 12 hours, the product is isolated via filtration (82% yield).
- Optimization Note : Excess acyl chloride and prolonged reaction times (>24 h) lead to diacylation byproducts, necessitating strict stoichiometric control.
Route 2: One-Pot Tandem Cyclization-Acylation
Reaction Conditions
- Substrates : Hydantoin (1.0 equiv), 4-ethylpiperidone (1.1 equiv), and [1,1'-biphenyl]-4-carbonyl chloride (1.3 equiv) are combined in trifluoroacetic acid (TFA, 0.3 M).
- Procedure : The mixture is heated at 80°C for 6 hours, followed by solvent evaporation and purification via recrystallization (ethanol/water).
- Yield : 58% (pale yellow crystals).
Mechanistic Insights
TFA acts as both acid catalyst (promoting cyclocondensation) and acylation activator. The dual role reduces step count but requires precise temperature control to prevent decomposition of the acylating agent.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Stepwise) | Route 2 (One-Pot) |
|---|---|---|
| Total Yield | 56% | 58% |
| Reaction Time | 30 h | 6 h |
| Purification Complexity | Moderate | Low |
| Byproduct Formation | <5% | 8–12% |
Route 2 offers time efficiency but suffers from higher impurity levels due to competing acylation at alternative nitrogen sites. Route 1 provides better regiocontrol, critical for pharmaceutical applications.
Advanced Functionalization and Derivative Synthesis
Analytical Characterization Data
Spectroscopic Profiles
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
- 4-Ethylpiperidone: $12.50/g (Sigma-Aldrich, bulk pricing)
- [1,1'-Biphenyl]-4-carbonyl chloride: $28.40/g (TCI America)
Green Chemistry Modifications
Replacing DCM with cyclopentyl methyl ether (CPME) reduces environmental impact (E-factor: 18.7 → 9.2) while maintaining yields (76–81%).
Chemical Reactions Analysis
8-([1,1’-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing carbonyl groups to alcohols.
Substitution: The biphenyl and spirocyclic moieties can undergo substitution reactions with various reagents to introduce new functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Biology: The compound is used to study the inhibition of RIPK1, which is involved in necroptosis, a form of programmed cell death.
Medicine: Potential therapeutic applications include the treatment of anemia, chronic kidney disease, and other conditions related to hypoxia and necroptosis
Industry: The compound’s unique structure makes it a valuable scaffold for the development of new drugs and chemical probes
Mechanism of Action
The mechanism of action of 8-([1,1’-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets:
PHD Inhibition: The compound binds to the active site of PHD enzymes, competing with 2-oxoglutarate and preventing the hydroxylation of HIF-α subunits.
RIPK1 Inhibition: The compound interacts with the hydrophobic pocket of RIPK1, inhibiting its kinase activity and preventing the downstream signaling involved in necroptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substitution Patterns
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is a common framework in medicinal chemistry. Key analogs include:
Key Observations :
- Aromatic vs. Alkyl Substitutions : Biphenyl or benzyl groups (e.g., TRI-BE, CWHM-123) enhance interactions with hydrophobic binding pockets, contributing to antimalarial or anti-cancer activity . Ethyl or isopentyl groups (e.g., CWHM-123, ) may improve metabolic stability .
- Electron-Withdrawing Groups : Chloro and hydroxy substituents (CWHM-123) increase antimalarial potency, likely by enhancing target binding or reducing susceptibility to enzymatic degradation .
Physicochemical Properties
- Molecular Weight and LogP : Biphenyl- and benzyl-substituted derivatives (e.g., TRI-BE, CWHM-123) exhibit higher molecular weights (~400–435 Da) and LogP values, suggesting moderate lipophilicity .
- Hydrogen Bonding: The hydantoin core provides hydrogen bond donors/acceptors, critical for target engagement (e.g., HIF prolyl hydroxylase inhibition in ) .
Pharmacological and Therapeutic Implications
- Anti-Cancer Activity : TRI-BE inhibits FAK signaling, reducing matrix metalloproteinase (MMP)-2/9 expression and cancer cell metastasis .
- Enzyme Inhibition: Spiro[4.5]decanone derivatives () inhibit HIF prolyl hydroxylases, suggesting applications in anemia treatment by stabilizing hypoxia-inducible factors .
Biological Activity
8-([1,1'-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are recognized for their diverse biological activities. Recent studies have highlighted its role as an inhibitor of prolyl hydroxylase domain (PHD) enzymes and receptor-interacting protein kinase 1 (RIPK1), making it a candidate for various therapeutic interventions.
The molecular formula of this compound is with a molecular weight of approximately 377.44 g/mol. The compound exhibits a purity of around 95% in commercial preparations.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of HIF prolyl hydroxylase (PHD) enzymes (HIF PHD1-3). These enzymes play a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are vital for cellular responses to low oxygen levels. By inhibiting these enzymes, the compound can potentially enhance HIF stability and activity, leading to increased expression of genes involved in angiogenesis and erythropoiesis.
Inhibition Studies
Recent research has demonstrated that this compound exhibits significant inhibitory activity against RIPK1, a kinase involved in necroptosis and inflammation. This dual inhibition (of both PHD and RIPK1) suggests potential applications in treating conditions such as ischemia-reperfusion injury and other inflammatory diseases.
Cellular Effects
The compound's cellular effects are mediated through its interaction with HIF pathways and RIPK1 signaling. In vitro studies have shown that treatment with this compound leads to increased cell survival under hypoxic conditions by stabilizing HIFs and promoting angiogenic processes.
Case Studies
Case Study 1: Hypoxia-Induced Cell Survival
In a controlled study involving human endothelial cells subjected to hypoxic conditions, treatment with this compound resulted in a significant increase in cell viability compared to untreated controls. The upregulation of HIF-target genes such as VEGF (vascular endothelial growth factor) was observed, indicating enhanced angiogenesis.
Case Study 2: Inhibition of Necroptosis
Another study assessed the impact of this compound on necroptosis in neuronal cells. The results indicated that the compound effectively reduced cell death associated with necroptotic pathways by inhibiting RIPK1 activity. This suggests its potential utility in neuroprotective strategies during ischemic events.
Comparison with Similar Compounds
To contextualize the biological activity of this compound within its class:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Similar spirocyclic core | RIPK1 inhibitor |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | Similar spirocyclic structure | Potential anti-inflammatory |
| Spirotetramat | Different application | Insecticide with spirocyclic features |
The unique combination of PHD and RIPK1 inhibition makes this compound particularly promising for therapeutic applications compared to structurally similar compounds.
Q & A
Q. What are the key structural features of 8-([1,1'-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how do they influence its chemical reactivity?
The compound features a triazaspiro[4.5]decane core with three nitrogen atoms, a biphenyl carbonyl group at position 8, and an ethyl substituent at position 3. The spirocyclic framework introduces steric constraints, affecting ring-opening reactions and conformational flexibility. The biphenyl carbonyl group enhances π-π stacking potential, while the ethyl group modulates lipophilicity and steric interactions in binding assays . Reactivity is further influenced by the electron-withdrawing nature of the carbonyl group, which may participate in nucleophilic acyl substitutions or hydrogen bonding.
Q. What synthetic strategies are commonly employed for synthesizing triazaspiro compounds like this derivative?
Synthesis typically involves:
- Multi-step condensation reactions : Starting with precursors such as ethylenediamine derivatives and cyclic ketones.
- Protecting group strategies : To prevent unwanted side reactions at reactive nitrogen sites.
- Controlled reaction conditions : Solvents like dichloromethane or acetonitrile, temperatures between −78°C (for sensitive steps) and reflux conditions, and catalysts such as triethylamine or anhydrous potassium carbonate . Purification often requires chromatographic techniques (e.g., flash chromatography) or recrystallization to achieve >95% purity.
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and spirocyclic integrity.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities and verifies spirocyclic geometry .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups.
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields from steric hindrance?
- Steric mitigation : Use bulkier protecting groups (e.g., tert-butoxycarbonyl) to shield reactive sites during key steps.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
- Catalytic systems : Transition-metal catalysts (e.g., Pd for cross-couplings) or enzymatic methods can improve regioselectivity .
- Reaction monitoring : Real-time techniques like TLC or HPLC-MS ensure intermediate stability and progress.
Q. What methodologies resolve contradictions in reported biological activities of structurally similar triazaspiro derivatives?
- Orthogonal assay validation : Compare results across in vitro (e.g., enzyme inhibition) and cellular models (e.g., cytotoxicity assays).
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing biphenyl with naphthyl) to isolate contributing factors .
- Computational docking : Molecular dynamics simulations predict binding modes to targets like kinases or GPCRs, clarifying mechanistic disparities .
Q. How can researchers leverage computational tools to predict the compound’s pharmacokinetic properties?
- ADMET modeling : Software like SwissADME or Schrödinger’s QikProp estimates solubility, permeability, and metabolic stability.
- Quantum mechanical calculations : Density Functional Theory (DFT) optimizes geometry for docking studies.
- Machine learning : Train models on spirocyclic compound databases to predict bioavailability or toxicity .
Q. What strategies address challenges in derivatizing the triazaspiro core for targeted drug design?
- Regioselective functionalization : Use directing groups (e.g., sulfonyl) to control substitution at specific positions.
- Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig reactions introduce aryl or heteroaryl groups.
- Post-synthetic modifications : Click chemistry (e.g., azide-alkyne cycloaddition) adds functional handles for bioconjugation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting crystallographic and spectroscopic data on spirocyclic conformations?
- Contextualize experimental conditions : X-ray data (solid-state) may differ from NMR (solution-phase) due to solvent effects or dynamic equilibria.
- Variable Temperature (VT) NMR : Probe conformational flexibility by observing signal coalescence at elevated temperatures.
- Comparative studies : Cross-reference with analogous compounds (e.g., 3-Methyl-8-(3,4,5-trimethoxybenzoyl) derivatives) to identify trends .
Experimental Design Considerations
Q. What controls are critical when assessing the compound’s stability under physiological conditions?
Q. How can researchers validate the compound’s target engagement in complex biological systems?
- Cellular thermal shift assays (CETSA) : Monitor target protein stabilization upon compound binding.
- Photoaffinity labeling : Incorporate photoreactive groups (e.g., diazirines) to covalently tag interacting proteins.
- CRISPR/Cas9 knockouts : Confirm phenotype rescue in target-deficient cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
